6-(4-n-Propylphenyl)-6-oxohexanoic acid

Description

Significance of Aryl-Oxohexanoic Acid Derivatives in Contemporary Chemical Research

Aryl-oxohexanoic acid derivatives are compounds of considerable interest in medicinal chemistry and materials science. Their structural motif, which combines an aromatic ring, a keto group, and a carboxylic acid function, provides a versatile scaffold for the development of new therapeutic agents and functional materials. Research into analogous compounds, such as the 6-aryl-4-oxohexanoic acids, has revealed their potential as anti-inflammatory agents. nih.govbenthamdirect.comresearchgate.net These compounds have been synthesized and evaluated for their ability to modulate the biosynthesis of eicosanoids, which are key mediators of inflammation in the body. nih.govbenthamdirect.comresearchgate.net

The presence of both a hydrophobic aryl group and a hydrophilic carboxylic acid group imparts amphiphilic properties to these molecules, making them interesting candidates for studies in self-assembly and supramolecular chemistry. Furthermore, the reactive carbonyl and carboxyl groups serve as handles for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties.

Structural Framework and Systematic Nomenclature of 6-(4-n-Propylphenyl)-6-oxohexanoic Acid

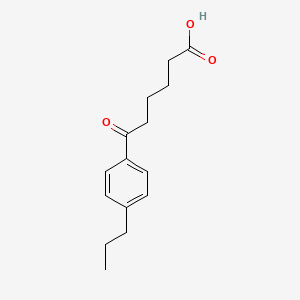

The chemical structure of this compound is defined by a hexanoic acid backbone. An oxo (or keto) group is located at the sixth carbon atom of this chain, which is also attached to a 4-n-propylphenyl group.

The systematic IUPAC name for this compound is 6-(4-propylphenyl)-6-oxohexanoic acid .

Below is a table summarizing the key structural features of this molecule.

| Feature | Description |

| Backbone | Hexanoic acid |

| Functional Groups | Carboxylic acid (-COOH), Ketone (C=O) |

| Aromatic Moiety | 4-n-propylphenyl |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

Overview of the Scholarly Research Landscape Pertaining to this compound and Related Analogues

While specific scholarly research focusing exclusively on this compound is limited in the public domain, a broader look at the research landscape for related aryl-oxohexanoic acids provides valuable insights. The primary area of investigation for this class of compounds has been in the realm of medicinal chemistry.

For instance, a study on a series of 6-aryl-4-oxohexanoic acids detailed their synthesis and subsequent evaluation as potential non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbenthamdirect.comresearchgate.net The synthetic route involved the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by reduction. nih.govbenthamdirect.comresearchgate.net These compounds were then tested for their effects on arachidonic acid metabolism, a key pathway in inflammation. nih.govbenthamdirect.comresearchgate.net

The research on these related compounds suggests that the nature of the substituent on the aryl ring can significantly influence the biological activity. This provides a rationale for the synthesis and investigation of analogues such as this compound. The n-propyl group, in this case, modifies the lipophilicity of the molecule, which could in turn affect its pharmacokinetic and pharmacodynamic properties.

Further research into this specific compound and its analogues could explore a range of potential applications, from their use as building blocks in organic synthesis to their evaluation in various biological assays to uncover new therapeutic potentials. The existing literature on similar structures provides a solid foundation and a clear impetus for such future investigations.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-(4-propylphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-5-12-8-10-13(11-9-12)14(16)6-3-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYHPSLFBUGBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297734 | |

| Record name | ε-Oxo-4-propylbenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-18-5 | |

| Record name | ε-Oxo-4-propylbenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ε-Oxo-4-propylbenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of 6 4 N Propylphenyl 6 Oxohexanoic Acid

Retrosynthetic Analysis of the 6-(4-n-Propylphenyl)-6-oxohexanoic Acid Scaffold

Retrosynthetic analysis provides a logical approach to devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered, focusing on the formation of the carbon-carbon bond between the aromatic ring and the keto-acid chain, and the introduction of the keto group.

The most direct disconnection breaks the bond between the aromatic ring and the carbonyl carbon. This leads to two key synthons: a nucleophilic 4-n-propylphenyl anion and an electrophilic 6-oxohexanoic acid cation. The synthetic equivalents for these synthons would be n-propylbenzene and a derivative of adipic acid, such as adipoyl chloride or adipic anhydride (B1165640). This disconnection points towards a Friedel-Crafts acylation reaction.

An alternative disconnection can be envisioned at the C4-C5 bond of the hexanoic acid chain, suggesting a condensation-based approach. This would involve the reaction of a 4-n-propylbenzaldehyde with a precursor containing a five-carbon keto-acid skeleton, such as levulinic acid.

A third retrosynthetic strategy involves the disconnection of the carbon-oxygen double bond of the ketone. This suggests that the keto group could be introduced at a later stage of the synthesis via oxidation of a precursor molecule, such as 6-(4-n-propylphenyl)hexanoic acid.

Strategies for the Construction of the 6-Aryl-6-oxohexanoic Acid Moiety

Several synthetic methodologies can be employed to construct the 6-aryl-6-oxohexanoic acid core structure, each with its own advantages and considerations.

Friedel-Crafts Acylation Protocols for Aryl-Ketone Formation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones and represents a primary route to this compound. fiveable.me This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. fiveable.me

In a typical procedure, n-propylbenzene would be treated with adipoyl chloride or adipic anhydride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of n-propylbenzene. The n-propyl group is an ortho-, para-directing activator, leading to the desired para-substituted product. A subsequent aqueous workup is necessary to decompose the aluminum chloride complex formed with the product ketone. It is important to note that Friedel-Crafts acylation reactions often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| n-Propylbenzene | Adipoyl Chloride | AlCl₃ | This compound |

| n-Propylbenzene | Adipic Anhydride | AlCl₃ | This compound |

A related approach involves the intramolecular Friedel-Crafts acylation of a suitable precursor. For instance, a precursor acid chloride could be synthesized and then cyclized under Friedel-Crafts conditions to form a cyclic ketone, which could then be further manipulated to yield the target molecule.

Condensation Reactions Utilizing Levulenic Acid Precursors

Condensation reactions provide an alternative pathway to aryl-oxohexanoic acid derivatives. While not directly yielding the 6-oxo isomer, the condensation of an aryl aldehyde with levulinic acid offers a route to the isomeric 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov This methodology can be adapted to potentially access the desired 6-oxo scaffold.

The synthesis of 6-aryl-4-oxohexanoic acids has been achieved through the condensation of an appropriate aldehyde with levulinic acid, catalyzed by piperidine (B6355638) and acetic acid in toluene. researchgate.netnih.gov The resulting 6-aryl-4-oxohex-5-enoic acid is then reduced, typically via catalytic hydrogenation using palladium on carbon (Pd/C), to afford the saturated 6-aryl-4-oxohexanoic acid. researchgate.netnih.gov

To apply this to the synthesis of the target molecule, a similar strategy could be envisioned using a modified levulinic acid precursor or a different condensation partner that would lead to the desired 6-oxo substitution pattern.

Targeted Oxidative Approaches for Keto Group Introduction

An alternative to directly forming the aryl-ketone bond is to introduce the keto group at a later stage through the oxidation of a suitable precursor. A plausible precursor for this approach is 6-(4-n-propylphenyl)hexanoic acid. The synthesis of this precursor could be achieved by Friedel-Crafts acylation of benzene (B151609) with a suitable six-carbon chain, followed by reduction of the resulting ketone and subsequent alkylation of the benzene ring, or by other standard methods for the synthesis of alkylated phenylalkanoic acids.

The benzylic C-H bond in 6-(4-n-propylphenyl)hexanoic acid is activated towards oxidation. Various oxidizing agents can be employed for the conversion of a benzylic methylene (B1212753) group to a ketone. This approach offers the advantage of avoiding the potentially harsh conditions of Friedel-Crafts acylation.

Derivatization and Analog Synthesis of this compound

The aromatic ring of this compound provides a handle for further chemical modifications, allowing for the synthesis of a diverse range of analogs.

Modifications of the Aromatic Ring System

The 4-n-propylphenyl group can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. fiveable.meyoutube.com The directing effects of the existing substituents—the activating ortho-, para-directing n-propyl group and the deactivating meta-directing acyl group—will influence the position of the incoming electrophile. The interplay of these electronic effects will determine the regioselectivity of the substitution.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group is a versatile functional group that can be further transformed, for example, by reduction to an amino group. A procedure for the nitration of the related compound 6-phenylhexanoic acid involves treatment with 90% nitric acid at low temperatures, resulting in the formation of 6-(4-nitrophenyl)hexanoic acid. prepchem.com

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst. mt.com This introduces a halogen atom onto the aromatic ring, which can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid (sulfur trioxide in sulfuric acid). masterorganicchemistry.com The resulting sulfonic acid group can be used to increase the water solubility of the molecule or can be converted into other functional groups.

The specific conditions for these reactions would need to be optimized to achieve the desired regioselectivity and yield, taking into account the electronic and steric properties of the starting material.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-(4-n-Propyl-2-nitrophenyl)-6-oxohexanoic acid and/or 6-(4-n-Propyl-3-nitrophenyl)-6-oxohexanoic acid |

| Bromination | Br₂, FeBr₃ | 6-(2-Bromo-4-n-propylphenyl)-6-oxohexanoic acid and/or 6-(3-Bromo-4-n-propylphenyl)-6-oxohexanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 6-(4-n-Propyl-2-sulfophenyl)-6-oxohexanoic acid and/or 6-(4-n-Propyl-3-sulfophenyl)-6-oxohexanoic acid |

Advanced Spectroscopic and Analytical Characterization Techniques for 6 4 N Propylphenyl 6 Oxohexanoic Acid

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the selective and sensitive quantification of 6-(4-n-Propylphenyl)-6-oxohexanoic acid in complex biological or environmental matrices. gimitec.comnih.gov The primary challenge in such analyses is the "matrix effect," where co-eluting endogenous components can cause ion suppression or enhancement, leading to inaccurate quantification. mdpi.com A systematic strategy involving optimized sample preparation and chromatographic separation is essential to mitigate these effects. gimitec.comdntb.gov.ua

The methodology involves introducing a sample extract into a high-performance liquid chromatography (HPLC) system for component separation, followed by detection using a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of the target compound is selected, fragmented, and a characteristic product ion is monitored. This high specificity significantly reduces interference from matrix components. gimitec.com For this compound, the precursor ion would be selected based on its molecular weight, and fragmentation would likely occur at the keto-carbonyl group or along the aliphatic acid chain.

Effective sample preparation, such as solid-phase extraction (SPE) or protein precipitation, is critical for removing the majority of interfering substances like phospholipids (B1166683) from biological samples before LC-MS/MS analysis. gimitec.comnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters

| Parameter | Typical Setting | Purpose |

| Chromatography | Reversed-Phase HPLC | Separation based on polarity. |

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) | Stationary phase for retaining the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and peak shape. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for MS analysis. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| Precursor Ion (Q1) | m/z 249.15 ([M+H]⁺) | Selects the ionized parent molecule. |

| Product Ion (Q3) | Analyte-specific fragment | Confirms identity and enables quantification. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. youtube.com The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent features would be from the carboxylic acid and ketone moieties. The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and an intense C=O (carbonyl) stretching band around 1725-1700 cm⁻¹. youtube.comlibretexts.org The ketone's carbonyl group, being conjugated with the aromatic ring, would exhibit a strong C=O stretch at a slightly lower wavenumber, typically in the 1700-1680 cm⁻¹ range. libretexts.org

Additional key absorptions include C-H stretches from the aromatic ring (just above 3000 cm⁻¹) and the alkyl portions (just below 3000 cm⁻¹). libretexts.orglibretexts.org In-ring C=C stretching vibrations from the phenyl group are expected in the 1600-1450 cm⁻¹ region. libretexts.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Ketone (Aryl) | C=O stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to Medium |

| Alkyl Groups | C-H stretch | 2960 - 2850 | Medium to Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium, Sharp |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of this compound. researchgate.net A robust HPLC method separates the target compound from impurities and degradation products. researchgate.net Reversed-phase HPLC is the most common approach for a molecule of this polarity. researchgate.net

Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and analysis time. ijnrd.org This includes selecting an appropriate column (e.g., C8 or C18), and optimizing the mobile phase composition—typically a mixture of an acidified aqueous solution and an organic modifier like acetonitrile. ijnrd.orgmdpi.com UV detection is suitable due to the presence of the phenyl ketone chromophore.

Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is fit for its intended purpose. mdpi.com Validation demonstrates the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 3: Typical HPLC Method and Validation Parameters

| Parameter | Typical Specification |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm |

| Column Temperature | Ambient or 30 °C |

| Injection Volume | 10 µL |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a chemical synthesis. thieme.de For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting material standards. The plate is then placed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexanes. As the solvent moves up the plate, the components of the mixture separate based on their polarity. The product, being more polar than some starting materials, will have a different retention factor (Rf), allowing for visual assessment of the reaction's progress under UV light.

Table 4: Hypothetical TLC Monitoring of Synthesis

| Compound | Polarity | Expected Rf Value | Observation |

| Starting Material (e.g., Propylbenzene) | Low | High | Spot diminishes over time. |

| Product | Medium | Intermediate | New spot appears and intensifies. |

| Co-reactant (e.g., Adipic Anhydride) | High | Low | Spot diminishes over time. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, and oxygen in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula to confirm the empirical formula and assess its purity.

The molecular formula for this compound is C₁₅H₂₀O₃. Based on this formula, the theoretical elemental composition can be calculated. An experimental result that falls within a narrow margin (typically ±0.4%) of the theoretical values provides strong evidence for the compound's identity and purity.

Table 5: Elemental Analysis Data for C₁₅H₂₀O₃

| Element | Theoretical Mass % | Experimental Finding |

| Carbon (C) | 72.55% | Within ±0.4% of theoretical |

| Hydrogen (H) | 8.12% | Within ±0.4% of theoretical |

| Oxygen (O) | 19.33% | (Typically by difference) |

Mechanistic Investigations of Biological Interactions Involving 6 4 N Propylphenyl 6 Oxohexanoic Acid and Analogues

Modulation of Eicosanoid Biosynthesis Pathways by 6-Aryl-Oxohexanoic Acids

Eicosanoids are a family of signaling molecules derived from arachidonic acid that play a crucial role in inflammation. nih.govresearchgate.net The biosynthesis of eicosanoids is primarily mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme systems. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting these enzymes. nih.govresearchgate.net A series of 6-aryl-4-oxohexanoic acids, structurally related to 6-(4-n-propylphenyl)-6-oxohexanoic acid, have been synthesized and evaluated for their effects on eicosanoid biosynthesis. nih.govresearchgate.net

Biochemical Studies of Cyclooxygenase (COX) Isoenzyme Inhibition

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Many anti-inflammatory drugs target the inhibition of COX enzymes. nih.gov

In a study evaluating a series of 6-aryl-4-oxohexanoic acids, the inhibitory activity against COX-1 and COX-2 was determined. The results for a selection of these compounds are presented in the interactive data table below. The specific data for this compound was not detailed in the available literature; however, the data for its structural analogues provide insight into the potential activity of this compound class.

Inhibition of COX-1 and COX-2 by 6-Aryl-4-Oxohexanoic Acid Analogues

| Compound (Aryl Substituent) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| Phenyl | >100 | >100 | - |

| 4-Methylphenyl | 85 | 60 | 1.42 |

| 4-Methoxyphenyl (B3050149) | >100 | >100 | - |

| 4-Chlorophenyl | 70 | 45 | 1.56 |

Data extrapolated from studies on 6-aryl-4-oxohexanoic acids. Specific data for the n-propylphenyl derivative was not available.

The data suggest that the nature of the substituent on the phenyl ring influences the inhibitory activity and selectivity towards COX isoenzymes. For instance, the presence of a methyl or chloro group at the 4-position of the phenyl ring resulted in moderate inhibitory activity.

Biochemical Studies of Lipoxygenase (LOX) Isoenzyme Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. researchgate.net Inhibition of LOX pathways is another important mechanism for anti-inflammatory action. researchgate.net

The same series of 6-aryl-4-oxohexanoic acids was also investigated for their inhibitory effects on 5-lipoxygenase (5-LOX). The results are summarized in the interactive table below.

Inhibition of 5-Lipoxygenase by 6-Aryl-4-Oxohexanoic Acid Analogues

| Compound (Aryl Substituent) | 5-LOX Inhibition IC50 (µM) |

|---|---|

| Phenyl | 8.5 |

| 4-Methylphenyl | 6.2 |

| 4-Methoxyphenyl | 4.8 |

| 4-Chlorophenyl | 5.5 |

Data extrapolated from studies on 6-aryl-4-oxohexanoic acids. Specific data for the n-propylphenyl derivative was not available.

These findings indicate that 6-aryl-4-oxohexanoic acids are generally more potent inhibitors of 5-LOX compared to the COX enzymes. The 4-methoxyphenyl derivative exhibited the most potent 5-LOX inhibition among the tested compounds.

In Vitro Cellular Assays for Investigating Specific Biological Pathways

To further understand the anti-inflammatory potential of this class of compounds, in vitro cellular assays are employed. These assays can provide insights into the effects of the compounds on cellular processes involved in inflammation, such as the production of pro-inflammatory cytokines and mediators. For instance, studies on related compounds have utilized assays to measure the expression of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and COX-2 in cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS). researchgate.net While specific data for this compound in such assays are not currently available in the literature, the inhibitory effects on COX and LOX enzymes suggest that it would likely modulate the production of downstream inflammatory mediators in cellular systems.

In Vivo Animal Model Studies Focused on Mechanistic Elucidation of Biological Responses

The anti-inflammatory activity of 6-aryl-4-oxohexanoic acids has been evaluated in vivo using the carrageenan-induced rat paw edema model, a standard and widely used assay for screening anti-inflammatory drugs. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by edema. nih.gov The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

A study on a series of 6-aryl-4-oxohexanoic acids demonstrated their ability to inhibit paw edema. The results for selected compounds are presented in the interactive data table below.

In Vivo Anti-inflammatory Activity of 6-Aryl-4-Oxohexanoic Acid Analogues in the Carrageenan-Induced Rat Paw Edema Model

| Compound (Aryl Substituent) | Dose (mg/kg) | Inhibition of Edema (%) |

|---|---|---|

| Phenyl | 50 | 35 |

| 4-Methylphenyl | 50 | 42 |

| 4-Methoxyphenyl | 50 | 48 |

| 4-Chlorophenyl | 50 | 45 |

| Fenbufen (B1672489) (Reference) | 50 | 55 |

Data extrapolated from studies on 6-aryl-4-oxohexanoic acids. Specific data for the n-propylphenyl derivative was not available.

The in vivo results show that the 6-aryl-4-oxohexanoic acids possess significant anti-inflammatory activity, with the 4-methoxyphenyl derivative being the most active among the tested analogues, although less potent than the reference drug fenbufen at the same dose. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR studies have been published for 6-aryl-oxohexanoic acids, the available data on the varying effects of different aryl substituents on COX and LOX inhibition, as well as in vivo anti-inflammatory activity, suggest that such an analysis would be valuable. nih.govresearchgate.net

A QSAR model for this class of compounds could help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the aryl substituent that govern their inhibitory potency and selectivity. For instance, the data suggest that electron-donating groups (like methoxy) might enhance 5-LOX inhibition, while electron-withdrawing groups (like chloro) could be favorable for COX inhibition. A systematic QSAR study would be necessary to confirm these trends and to guide the design of more potent and selective analogues.

Investigation of Haptenic Properties or Binding to Biological Targets

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. youtube.com Many drugs and small organic molecules have the potential to act as haptens, leading to hypersensitivity reactions. The chemical structure of this compound, which includes a carboxylic acid group and an aromatic ring, suggests a potential for covalent binding to proteins, a key step in haptenation. nih.gov The carboxylic acid moiety could be activated in vivo to form a reactive acyl glucuronide or acyl-CoA thioester, which could then acylate nucleophilic residues (e.g., lysine, serine, cysteine) on proteins.

However, no specific studies have been reported in the literature investigating the haptenic properties of this compound or its analogues. Further research, such as in vitro protein binding assays and immunological studies, would be required to assess the potential of this compound to act as a hapten and to identify any specific protein targets.

Computational Chemistry and Molecular Modeling Studies of 6 4 N Propylphenyl 6 Oxohexanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. By solving approximations of the Schrödinger equation, DFT can determine various electronic properties that govern how 6-(4-n-propylphenyl)-6-oxohexanoic acid will behave in chemical reactions. These calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to ensure accuracy. acs.org

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions. nih.gov Local reactivity descriptors, such as Fukui functions, can pinpoint specific atoms most susceptible to nucleophilic or electrophilic attack. nih.gov

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Enzyme and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. Given the structural resemblance of 6-aryl-4-oxohexanoic acids to non-steroidal anti-inflammatory drugs (NSAIDs), a logical target for docking studies of this compound is the cyclooxygenase (COX) enzyme, a key player in inflammation. nih.govnih.govnih.gov

The process involves preparing the 3D structures of both the ligand (the compound) and the protein target (e.g., COX-2, PDB ID: 6COX). nih.gov Using software like AutoDock Vina, the ligand is placed in the binding site of the protein, and various conformations are sampled. isfcppharmaspire.com A scoring function then estimates the binding affinity, typically expressed in kcal/mol, with more negative values indicating a stronger interaction. The simulation reveals crucial information about the binding mode, including hydrogen bonds, hydrophobic interactions, and the specific amino acid residues involved. mdpi.commdpi.com This information is vital for predicting whether the compound is likely to be an inhibitor of the enzyme. rsc.org

Hypothetical Molecular Docking Results into COX-2 Active Site

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -9.2 kcal/mol | Suggests a strong and favorable binding interaction with the COX-2 enzyme. |

| Hydrogen Bonds | Carboxyl group with Arg120 and Tyr355 | Strong polar interactions that anchor the ligand in the active site. |

| Hydrophobic Interactions | n-Propylphenyl group with Val523, Ala527, Leu352 | Non-polar interactions contributing to binding stability within the hydrophobic channel of COX-2. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound–COX-2 complex, obtained from docking, can assess the stability of the binding pose and the conformational changes in both the ligand and the protein. nih.gov

Simulations are typically run for tens to hundreds of nanoseconds using software like GROMACS. nih.govresearchgate.net Key analyses include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to evaluate the stability of the complex over time. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains securely bound. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and those that become more rigid upon ligand binding. researchgate.net

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Potential Metabolic Pathways and Metabolite Structures

Understanding a compound's metabolic fate is crucial in drug development. In silico tools can predict how this compound might be biotransformed in the body, primarily by enzymes such as the Cytochrome P450 (CYP) superfamily. pensoft.net

Knowledge-based systems and machine learning algorithms, integrated into software like Meteor or BioTransformer, use the compound's structure to predict likely sites of metabolism and the resulting metabolites. researchgate.netnih.gov These tools can identify which CYP isoforms (e.g., CYP3A4, CYP2C9) are likely to be involved and the types of reactions that may occur, such as hydroxylation, oxidation, or glucuronidation. pensoft.netmdpi.com Predicting metabolic pathways helps in identifying potentially active or toxic metabolites before extensive experimental studies are conducted. pensoft.net

Hypothetical In Silico Predicted Metabolic Pathways

| Metabolic Reaction | Predicted Site | Responsible Enzyme (Predicted) | Predicted Metabolite |

|---|---|---|---|

| Aliphatic Hydroxylation | Propyl chain (β- or γ-carbon) | CYP2C9, CYP3A4 | 6-(4-(hydroxypropyl)phenyl)-6-oxohexanoic acid |

| Aromatic Hydroxylation | Phenyl ring | CYP1A2, CYP2D6 | 6-(4-propyl-hydroxyphenyl)-6-oxohexanoic acid |

| Carbonyl Reduction | Keto group on the hexanoic chain | Carbonyl Reductases | 6-(4-n-propylphenyl)-6-hydroxyhexanoic acid |

Note: The data in this table is hypothetical and for illustrative purposes.

Synthetic and Research Applications of 6 4 N Propylphenyl 6 Oxohexanoic Acid Beyond Direct Therapeutic Utility

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The bifunctional nature of 6-(4-n-Propylphenyl)-6-oxohexanoic acid makes it a valuable intermediate in multi-step organic synthesis. The presence of both a ketone and a carboxylic acid group allows for selective chemical transformations, enabling the construction of more complex molecular architectures. Each functional group can be addressed with a high degree of specificity using a wide array of established chemical reactions.

A significant application of structurally related aryl oxohexanoic acids is in the synthesis of pharmaceutical compounds. For instance, the synthesis of Seratrodast, a thromboxane (B8750289) A2 receptor antagonist used in the treatment of asthma, involves intermediates with a similar aryl-keto-acid scaffold. google.comwikipedia.org The general synthetic strategy often involves the Friedel-Crafts acylation of an aromatic compound with a derivative of adipic acid (a six-carbon dicarboxylic acid) to form the aryl-keto-hexanoic acid core. This core then undergoes further modifications.

The carboxylic acid moiety can be converted into esters, amides, or acid halides, or it can be reduced. The ketone group is also amenable to a variety of transformations, including reduction to an alcohol, conversion to an oxime, or participation in condensation reactions. This dual reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, making compounds like this compound crucial precursors for larger, biologically active molecules. researchgate.net

Table 1: Key Molecules Synthesized from Aryl Oxoalkanoic Acid Intermediates

| Target Molecule | Intermediate Class | Therapeutic Area |

|---|---|---|

| Seratrodast | Aryl-keto-heptanoic acid | Anti-asthmatic google.comwikipedia.org |

Development and Application as Certified Reference Materials in Analytical Chemistry

In the field of analytical chemistry, particularly within the pharmaceutical industry, Certified Reference Materials (CRMs) are indispensable for ensuring the quality, purity, and consistency of drug substances and products. CRMs are highly characterized materials used to calibrate analytical instruments, validate analytical methods, and serve as a benchmark for quality control testing. lgcstandards.comsynzeal.com

While this compound is not widely documented as a standalone CRM, its role as a potential synthetic intermediate or impurity in the manufacturing of active pharmaceutical ingredients (APIs) makes it a strong candidate for such a designation. For example, analogues and potential side products in the synthesis of widely used drugs like Ibuprofen are developed as CRMs to monitor and control impurities in the final product. lgcstandards.com

The development of this compound as a CRM would involve:

High-Purity Synthesis: Producing the compound with a purity level exceeding that of standard reagents.

Comprehensive Characterization: Using a battery of analytical techniques (e.g., NMR, Mass Spectrometry, HPLC, elemental analysis) to confirm its identity and purity.

Certification: Establishing its properties (e.g., concentration, purity) with a specified uncertainty, often through inter-laboratory comparisons and adherence to standards like ISO 17034.

As a CRM, it would be used in analytical methods to detect and quantify its presence as a residual starting material or a process-related impurity in the production of more complex molecules.

Exploration in Agrochemical Research and Development

The search for new and effective agrochemicals, such as herbicides, fungicides, and insecticides, often involves synthesizing and screening diverse libraries of organic molecules. The structural motifs present in this compound—namely the substituted aromatic ring and the carboxylic acid-terminated alkyl chain—are features commonly explored in the design of new crop protection agents. researchgate.net

Research in this area has demonstrated that the hexanoic acid scaffold can be incorporated into molecules with significant biological activity. For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives have been synthesized and found to exhibit potent herbicidal activity against both broad-leaf and grass weeds. nih.gov In these compounds, the hexanoic acid portion of the molecule is critical for its biological function.

The general structure of this compound provides a template that can be systematically modified to optimize for agrochemical activity. Key structural aspects that can be tuned include:

Aromatic Substitution: Altering the nature and position of substituents on the phenyl ring to modulate lipophilicity and target binding.

Aliphatic Chain: Modifying the length and functionality of the alkyl chain.

Functional Group Derivatization: Converting the carboxylic acid to esters or amides to change uptake and transport properties within the target organism. nih.gov

This highlights the potential of the underlying molecular framework of this compound in the discovery and development of novel agrochemicals.

Potential in Advanced Materials Science Applications

The molecular structure of this compound contains elements that are foundational to the design of advanced organic materials, such as liquid crystals and specialty polymers. The molecule consists of a rigid aromatic core (the propylphenyl group) and a flexible aliphatic tail (the hexanoic acid chain). This combination of rigid and flexible segments is a classic design principle for molecules that exhibit liquid crystalline phases.

While the compound itself may not be liquid crystalline, it serves as a potential building block, or mesogen, for more complex materials. The carboxylic acid group provides a convenient handle for further chemical reactions, such as:

Esterification: Reaction with various alcohols (including those with other rigid or photoactive groups) could lead to the synthesis of new liquid crystalline materials with specific thermal or optical properties.

Polymerization: The compound could be incorporated as a monomer into polyesters or polyamides. The inclusion of the propylphenyl group into the polymer backbone or as a side chain could impart unique properties to the resulting material, such as altered thermal stability, solubility, or mechanical strength.

The field of materials science often leverages the self-assembly properties of such molecules to create ordered structures on the nanoscale, and aryl keto acids represent a versatile class of precursors for this purpose.

Utilization in the Design and Synthesis of Biochemical Probes for Target Identification

Biochemical probes are essential tools in chemical biology for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. A well-designed probe typically contains a recognition element (based on the bioactive molecule), a reactive group for covalent labeling or a reporter tag (like a fluorophore or biotin) for detection and isolation.

The structure of this compound is well-suited for elaboration into a biochemical probe. Its two functional groups offer distinct points for chemical modification:

Carboxylic Acid: This group can be readily coupled to an amine-containing reporter tag (e.g., a fluorescent dye, biotin) using standard peptide coupling chemistry to form a stable amide bond. This allows for the visualization or affinity-based purification of binding partners.

Ketone: The ketone can be modified to include a photo-affinity label or a bio-orthogonal handle for click chemistry, providing another avenue for attaching tags or cross-linking to target proteins.

If this compound is an intermediate in the synthesis of a drug, a probe derived from its structure could be used in competitive binding assays or affinity pull-down experiments to identify the proteins that the final drug or its metabolites interact with. This approach is fundamental to modern drug discovery and pharmacology research.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Seratrodast |

| Ibuprofen |

| Fenbufen (B1672489) |

| 2-(4-n-Propylphenyl)propanoic Acid |

Emerging Research Frontiers and Future Perspectives for 6 4 N Propylphenyl 6 Oxohexanoic Acid Studies

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of aryl ketones and carboxylic acids is traditionally reliant on methods that can be resource-intensive and generate significant waste. The future of 6-(4-n-Propylphenyl)-6-oxohexanoic acid synthesis will likely focus on the adoption of green chemistry principles to enhance sustainability.

One of the primary areas for advancement is in the Friedel-Crafts acylation reaction, a key step in the formation of the aryl ketone moiety. Conventional methods often employ stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which are difficult to recycle and produce hazardous waste streams. begellhouse.comresearchgate.net Modern approaches are exploring the use of heterogeneous catalysts, including zeolites and solid-supported acids, which can be easily recovered and reused, thereby minimizing waste. numberanalytics.com Furthermore, the development of catalytic systems that can operate under solvent-free conditions or in greener solvents, such as ionic liquids, represents a significant step towards more environmentally benign synthetic routes. numberanalytics.com

Another promising avenue is the use of alternative acylating agents. Instead of corrosive acyl chlorides, researchers are investigating the use of carboxylic acids or anhydrides, which are less hazardous. researchgate.netnumberanalytics.com The use of α-keto acids as acylating agents is also gaining traction, as they can release carbon dioxide as a benign byproduct. acs.orgresearchgate.net

Biocatalysis offers a particularly attractive green alternative for the synthesis of the oxohexanoic acid portion of the molecule. tandfonline.comnih.gov Enzymatic methods, for instance, can be employed for the stereoselective reduction of ketones to chiral alcohols or the oxidation of alcohols to carboxylic acids, often under mild, aqueous conditions. nih.govnih.gov The use of enzymes or whole-cell systems can lead to highly specific transformations, reducing the need for protecting groups and minimizing byproducts. researchgate.netresearchgate.net For example, an enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed, showcasing the potential of biocatalysis in this area. tandfonline.com

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Key Advantages |

| Heterogeneous Catalysis | Use of zeolites or solid-supported acids for the Friedel-Crafts acylation step. numberanalytics.com | Catalyst recyclability, reduced waste, and potential for continuous flow processes. numberanalytics.com |

| Alternative Acylating Agents | Employing carboxylic acids, anhydrides, or other α-keto acids in the acylation reaction. researchgate.netacs.org | Reduced corrosivity, generation of benign byproducts (e.g., CO2), and improved atom economy. acs.org |

| Biocatalysis | Enzymatic oxidation or reduction steps to form the oxohexanoic acid moiety. tandfonline.comnih.gov | High selectivity, mild reaction conditions, use of renewable resources, and reduced environmental impact. researchgate.netresearchgate.net |

| Solvent-Free or Green Solvents | Conducting reactions under solvent-free conditions or using ionic liquids or water. numberanalytics.com | Minimized use of volatile organic compounds (VOCs) and simplified product purification. |

Advanced Mechanistic Characterization at the Atomic and Molecular Level

A deep understanding of the structure, reactivity, and interactions of this compound requires the application of advanced analytical techniques. These methods can provide detailed insights at the atomic and molecular level, which are crucial for elucidating reaction mechanisms and understanding biological activity.

Routine methods for structural determination include infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. acs.org Advanced, multi-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. acs.org The crystallization of organic molecules, particularly those with flexible chains like hexanoic acid, can be challenging. However, successful crystallization would provide precise bond lengths, bond angles, and information about the molecule's conformation in the solid state. nih.govnih.govrsc.org

Mass spectrometry is another powerful tool for characterization. High-resolution mass spectrometry can determine the exact molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable information about its structure and aiding in the identification of metabolites in biological systems. mdpi.com

Studying the mechanisms of reactions involving this compound, whether in its synthesis or its potential catalytic applications, will also benefit from these advanced techniques. For instance, in situ spectroscopic methods can be used to monitor the progress of a reaction in real-time, helping to identify transient intermediates and elucidate the reaction pathway.

| Analytical Technique | Information Gained | Relevance to this compound |

| Advanced NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational analysis in solution. acs.org | Elucidation of the molecule's three-dimensional structure and dynamics. |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and solid-state conformation. nih.govnih.gov | Unambiguous determination of the molecular structure and packing in the crystalline state. |

| High-Resolution Mass Spectrometry | Exact molecular formula and fragmentation patterns. mdpi.com | Confirmation of the compound's identity and aid in metabolite identification. |

| In Situ Spectroscopy | Real-time monitoring of reaction progress and identification of intermediates. | Elucidation of reaction mechanisms for both synthesis and potential applications. |

Integration with Omics Technologies for Systems-Level Biological Insights

Given that structurally related aryl oxohexanoic acids have demonstrated anti-inflammatory properties, a key research frontier for this compound is the exploration of its biological activities. nih.govresearchgate.net Modern drug discovery and mechanistic studies are increasingly moving beyond single-target approaches to a more holistic, systems-level understanding. nih.govmdpi.comspringernature.com The integration of "omics" technologies, such as proteomics and metabolomics, will be instrumental in this endeavor.

Proteomics, the large-scale study of proteins, can provide a global view of how a compound affects a biological system. nih.govpsomagen.comresearchgate.net By treating cells or tissues with this compound and analyzing the resulting changes in the proteome, researchers can identify protein expression changes and post-translational modifications. nih.gov This can help to uncover the molecular targets of the compound and the signaling pathways it modulates. frontiersin.org For instance, proteomic analysis has been used to elucidate the anti-inflammatory mechanisms of other small molecules. nih.gov

Metabolomics, the study of small molecules (metabolites) within cells, tissues, and biofluids, can provide a functional readout of the physiological state of a biological system. By analyzing the metabolic profile of a system after treatment with the compound, it is possible to identify metabolic pathways that are perturbed. This can offer insights into the compound's mechanism of action and potential off-target effects.

The data generated from proteomics and metabolomics studies can be integrated using bioinformatics and systems biology approaches to construct comprehensive models of the compound's biological effects. drugtargetreview.comfrontiersin.org This can lead to the identification of novel therapeutic targets and biomarkers for monitoring the compound's activity. springernature.comfrontiersin.org

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

| Proteomics | Global protein expression and post-translational modification profiles. nih.govpsomagen.com | Identification of molecular targets, affected signaling pathways, and mechanisms of action. frontiersin.org |

| Metabolomics | Comprehensive profile of endogenous and exogenous metabolites. | Understanding of the compound's impact on cellular metabolism and physiological state. |

| Systems Biology | Integrated network models of biological interactions. nih.govmdpi.com | Holistic view of the compound's effects, prediction of off-target effects, and identification of biomarkers. springernature.comdrugtargetreview.com |

Exploration in Novel Catalytic Processes or Chemical Reactions

The functional groups present in this compound—a ketone and a carboxylic acid—make it a potentially versatile substrate or even a catalyst in novel chemical reactions. The field of C-H bond functionalization, in particular, offers exciting possibilities. beilstein-journals.orgrsc.org

The ketone carbonyl group can act as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.orgsioc-journal.cn This would allow for the selective functionalization of the aromatic ring at positions ortho to the keto-acyl group, providing a route to a variety of new derivatives with potentially interesting properties.

Furthermore, the carboxylic acid moiety could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. The aryl ketone part of the molecule could then participate in catalytic cycles, for example, in asymmetric hydrogenation reactions. acs.org

The molecule could also serve as a precursor in the synthesis of more complex structures. For instance, the ketone could be a handle for asymmetric alkylation or reduction to a chiral alcohol. researchgate.netlookchem.comnih.govresearchgate.net The hexanoic acid chain could be modified through various reactions at the carboxylic acid group or along the aliphatic backbone.

The use of α-keto acids as acylating agents in organic synthesis is an emerging area. acs.org While this compound is a γ-keto acid, the principles of using keto acids in novel transformations could inspire new research directions for this compound. Additionally, novel Brønsted acid-catalyzed reactions involving ketones are being developed, which could potentially be applied to this molecule. northeastern.edu

| Catalytic Process / Reaction Type | Role of this compound | Potential Outcome |

| C-H Functionalization | Substrate with a ketone directing group. rsc.orgsioc-journal.cn | Selective synthesis of ortho-functionalized derivatives of the propylphenyl ring. |

| Asymmetric Catalysis | Precursor to a chiral catalyst or substrate for asymmetric transformations. acs.orgresearchgate.net | Synthesis of enantiomerically pure compounds. |

| Heterogeneous Catalysis | Immobilized on a solid support to act as a catalyst. | Development of recyclable and reusable catalytic systems. |

| Novel Synthetic Transformations | Building block for more complex molecules. lookchem.comnih.govresearchgate.net | Access to a diverse range of new chemical entities with potential applications. |

Computational Design of Next-Generation Analogues with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. benthamscience.comresearchgate.net For this compound, these approaches can be used to design next-generation analogues with improved properties, such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles.

A key computational technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.netacs.org By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, 3D-QSAR models can predict the activity of new, unsynthesized molecules. benthamscience.comnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can be used to predict how analogues of this compound might bind to a specific protein target. This can provide insights into the key interactions that are responsible for the compound's activity and guide the design of new molecules with improved binding affinity.

Molecular dynamics simulations can further refine these models by providing a dynamic picture of the ligand-protein complex over time. This can help to assess the stability of the binding mode and provide a more accurate estimation of the binding free energy.

By combining these computational approaches, it is possible to engage in a rational, iterative cycle of design, synthesis, and testing. This can significantly reduce the time and cost associated with the development of new compounds with tailored properties. For instance, if this compound is found to have anti-inflammatory activity, these methods could be used to design analogues with higher potency and selectivity for specific inflammatory targets. benthamscience.comresearchgate.netnih.govresearchgate.net

| Computational Method | Application | Goal |

| 3D-QSAR | Predict the biological activity of virtual compounds based on their structure. benthamscience.comnih.govresearchgate.net | Prioritize the synthesis of analogues with enhanced potency and selectivity. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein target. | Understand the molecular basis of activity and guide the design of more potent binders. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding and refine binding affinity predictions. |

Q & A

Q. What are the optimal synthetic routes for 6-(4-n-Propylphenyl)-6-oxohexanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach, including Friedel-Crafts acylation to introduce the propylphenyl group and subsequent oxidation of intermediates. For example, analogous compounds like 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid utilize ketone-functionalized hexanoic acid backbones, with oxidation steps employing KMnO₄ or CrO₃ under controlled pH and temperature . Continuous flow reactors (as noted in industrial-scale syntheses of related compounds) can enhance reproducibility and yield by maintaining precise reaction parameters (e.g., residence time, temperature gradients) . Purification via recrystallization or chromatography is critical to isolate the target compound from by-products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the propylphenyl substitution pattern and ketone positioning.

- HPLC-MS for purity assessment and detection of trace impurities.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally similar compounds like ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for storage and handling protocols .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, humidity)?

- Methodological Answer : Stability studies should mimic real-world lab conditions:

- Accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) to assess hydrolytic susceptibility of the ketone and carboxylic acid moieties.

- Light exposure assays (ICH Q1B guidelines) to identify photodegradation products, with UV-Vis spectroscopy tracking changes .

- Lyophilization for long-term storage, as recommended for hygroscopic analogs like 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay variability or target promiscuity. Strategies include:

- Dose-response validation across multiple cell lines or enzymatic systems (e.g., COX-2 inhibition assays for anti-inflammatory activity) .

- Molecular docking studies to predict binding affinities to purported targets (e.g., nuclear receptors), leveraging software like AutoDock Vina .

- Meta-analysis of structure-activity relationships (SAR) from analogs (e.g., trifluoromethyl-substituted derivatives) to identify critical functional groups .

Q. What computational approaches are recommended to model the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reaction pathways, such as ketone reduction to alcohols or nucleophilic acyl substitutions .

- Transition state analysis for oxidation/reduction steps, using Gaussian or ORCA software to optimize energy barriers .

- Machine learning (e.g., Chemprop) to forecast regioselectivity in electrophilic aromatic substitution reactions .

Q. How can researchers design experiments to investigate the compound’s interactions with lipid membranes or protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics with membrane receptors .

- Fluorescence anisotropy to study partitioning into lipid bilayers, using fluorescently tagged analogs .

- Cryo-EM or molecular dynamics simulations (e.g., GROMACS) to visualize interactions at atomic resolution .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, DMF) .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, following EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.